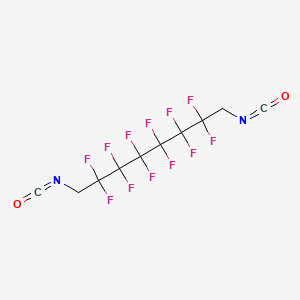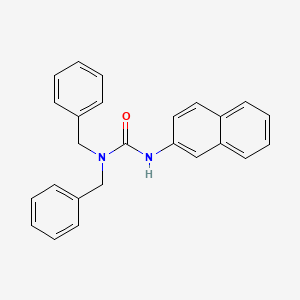acetate CAS No. 80350-86-3](/img/structure/B14423951.png)
Ethyl [2-(1H-benzimidazol-2-yl)hydrazinylidene](chloro)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate typically involves the reaction of benzimidazole derivatives with hydrazine and chloroacetic acid. One common method includes the condensation of 2-chloromethylbenzimidazole with ethyl hydrazinoacetate in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in an ethanol solvent to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of ethyl [2-(1H-benzimidazol-2-yl)hydrazinylidene]acetate.
Substitution: Formation of ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate.
Applications De Recherche Scientifique
Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-benzimidazol-2-yl)acetonitrile
- Ethyl 2-(1H-benzimidazol-2-yl)acetate
- 2-(1H-benzimidazol-2-yl)ethanol
Uniqueness
Ethyl 2-(1H-benzimidazol-2-yl)hydrazinylideneacetate stands out due to its unique hydrazinylidene and chloroacetate functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Propriétés
Numéro CAS |
80350-86-3 |
|---|---|
Formule moléculaire |
C11H11ClN4O2 |
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
ethyl 2-(1H-benzimidazol-2-ylhydrazinylidene)-2-chloroacetate |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-10(17)9(12)15-16-11-13-7-5-3-4-6-8(7)14-11/h3-6H,2H2,1H3,(H2,13,14,16) |
Clé InChI |
XEYOLILUPSLMCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NNC1=NC2=CC=CC=C2N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
![2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B14423871.png)
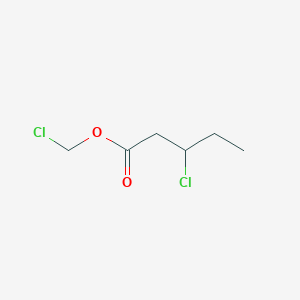
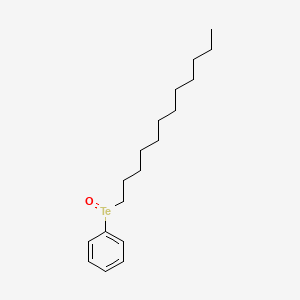


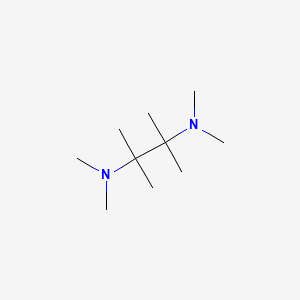
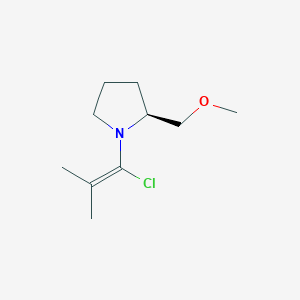
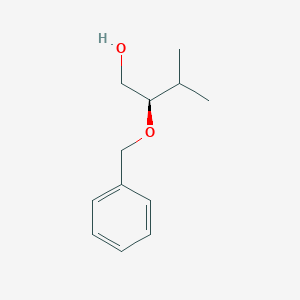
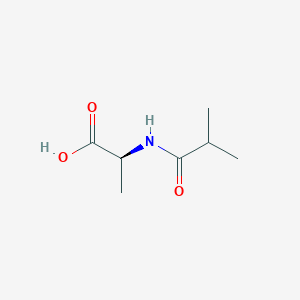
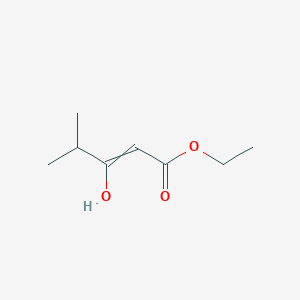
![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
